molecular formula C9H20O B082163 2,2-Diethyl-1-pentanol CAS No. 14202-62-1

2,2-Diethyl-1-pentanol

Cat. No.: B082163
CAS No.: 14202-62-1
M. Wt: 144.25 g/mol
InChI Key: PHSORZZLPKIHMG-UHFFFAOYSA-N
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Description

2,2-Diethyl-1-pentanol is an organic compound with the molecular formula C9H20O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a pentane chain with two ethyl groups attached to the second carbon atom. This compound is used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Diethyl-1-pentanol can be synthesized through the hydrogenation of ethylene and valeraldehyde. Under the action of a catalyst, ethylene and pentanal react under heating conditions through hydrogen to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of high-pressure hydrogenation reactors. The reaction conditions are carefully controlled to ensure the efficient conversion of raw materials to the desired product. Catalysts such as nickel or palladium are commonly used to facilitate the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions: 2,2-Diethyl-1-pentanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2-Diethyl-1-pentanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Diethyl-1-pentanol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. These interactions can influence the compound’s reactivity and its effects in biological systems. The hydroxyl group plays a crucial role in these interactions, facilitating the formation of hydrogen bonds with other molecules .

Comparison with Similar Compounds

  • 2,2-Dimethyl-1-pentanol
  • 2,4,4-Trimethyl-1-pentanol
  • 3,3-Dimethyl-1-pentanol

Comparison: 2,2-Diethyl-1-pentanol is unique due to the presence of two ethyl groups attached to the second carbon atom of the pentane chain. This structural feature distinguishes it from similar compounds like 2,2-Dimethyl-1-pentanol, which has two methyl groups instead. The presence of ethyl groups can influence the compound’s physical and chemical properties, such as its boiling point, solubility, and reactivity .

Properties

IUPAC Name

2,2-diethylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-4-7-9(5-2,6-3)8-10/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSORZZLPKIHMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)(CC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40161927
Record name 2,2-Diethyl-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14202-62-1
Record name NSC 84195
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014202621
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Record name NSC84195
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84195
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Diethyl-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-DIETHYL-1-PENTANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Diethyl-1-pentanol
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2,2-Diethyl-1-pentanol
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2,2-Diethyl-1-pentanol
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2,2-Diethyl-1-pentanol
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2,2-Diethyl-1-pentanol
Reactant of Route 6
2,2-Diethyl-1-pentanol

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